molecular formula C19H15ClN2O5S B14926369 N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide

N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B14926369
M. Wt: 418.9 g/mol
InChI Key: VGQHHNBXUTWMAK-UHFFFAOYSA-N
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Description

N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide is a synthetic organic compound that belongs to the class of sulfonyl amides These compounds are known for their diverse applications in medicinal chemistry, material science, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide typically involves multiple steps, including the formation of the sulfonyl group and the subsequent coupling with the amide. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

    Sulfonylation: Formation of the sulfonyl group by reacting with a sulfonyl chloride.

    Amidation: Coupling of the sulfonyl group with a propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for drug development. The presence of the sulfonyl group can enhance the compound’s pharmacokinetic properties, making it a candidate for therapeutic applications.

Industry

In industry, this compound may be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The sulfonyl group can play a crucial role in binding to target proteins, while the aromatic rings may facilitate interactions with hydrophobic regions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-nitrophenyl)-3-(phenylsulfonyl)propanamide
  • N-(2-chloro-5-nitrophenyl)-3-(benzylsulfonyl)propanamide
  • N-(2-chloro-5-nitrophenyl)-3-(methylsulfonyl)propanamide

Uniqueness

N-(2-chloro-5-nitrophenyl)-3-(naphthalen-2-ylsulfonyl)propanamide stands out due to the presence of the naphthalene ring, which can enhance its chemical stability and reactivity

Properties

Molecular Formula

C19H15ClN2O5S

Molecular Weight

418.9 g/mol

IUPAC Name

N-(2-chloro-5-nitrophenyl)-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C19H15ClN2O5S/c20-17-8-6-15(22(24)25)12-18(17)21-19(23)9-10-28(26,27)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12H,9-10H2,(H,21,23)

InChI Key

VGQHHNBXUTWMAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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